molecular formula C20H15IN4O B2716555 4-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 923193-83-3

4-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

Cat. No.: B2716555
CAS No.: 923193-83-3
M. Wt: 454.271
InChI Key: CHTJZPQKHJADOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C20H15IN4O and its molecular weight is 454.271. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-inflammatory Agents

Research has demonstrated that derivatives of pyrazolopyrimidines and benzimidazoles show potential as anticancer and anti-inflammatory agents. For instance, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, revealing a structure-activity relationship (SAR) beneficial for designing anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).

Antimicrobial Activity

Benzimidazole derivatives, including those synthesized with substituted phenyl pyrido pyrimidin amine, have been investigated for their antibacterial and in vitro antioxidant activities, showing mild to moderate efficacy. This suggests their potential use in developing new antimicrobial agents (Maheswaran et al., 2012).

Histone Deacetylase Inhibition for Cancer Therapy

Compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have been identified as orally active histone deacetylase (HDAC) inhibitors, showing significant antitumor activity and entering clinical trials. These compounds selectively inhibit HDACs, block cancer cell proliferation, and induce apoptosis, offering a promising approach to cancer treatment (Zhou et al., 2008).

Anti-Influenza Activity

Benzamide-based derivatives have shown remarkable activity against avian influenza virus (H5N1), highlighting their potential as antiviral agents. The synthesis of benzamide-based 5-aminopyrazoles and their corresponding fused heterocycles demonstrated significant antiviral activities, suggesting a new avenue for anti-influenza drug development (Hebishy et al., 2020).

Antiproliferative Activity

Research into benzimidazole derivatives has uncovered their potential in exhibiting antiproliferative activity in vitro against various cancer cell lines. This activity is linked to the structural features of the compounds, offering insights into designing new anticancer drugs (Nowicka et al., 2014).

Properties

IUPAC Name

4-iodo-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15IN4O/c1-13-10-11-25-12-18(24-20(25)22-13)14-4-8-17(9-5-14)23-19(26)15-2-6-16(21)7-3-15/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTJZPQKHJADOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15IN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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